Ethyl 2-acetamido-4-(methylthio)butanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-acetamido-4-methylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S/c1-4-13-9(12)8(5-6-14-3)10-7(2)11/h8H,4-6H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRSILOQIXCGQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCSC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343358 | |
| Record name | Ethyl N-acetylmethioninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33280-93-2 | |
| Record name | Ethyl N-acetylmethioninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical and Metabolic Investigations of Methylthio Butanoate Derivatives
Role as a Metabolic Precursor and Analogue in Biological Systems
Ethyl 2-acetamido-4-(methylthio)butanoate is structurally related to methionine and is hypothesized to serve as a precursor to L-methionine following enzymatic conversion in biological systems. Its metabolic journey likely involves a multi-step process to yield the final, biologically active amino acid.
While direct studies on this compound are not extensively available, its conversion to L-methionine can be inferred from the well-documented metabolism of similar compounds, particularly 2-hydroxy-4-(methylthio)butanoic acid (HMB). nih.govnih.govresearchgate.net The metabolic pathway for this compound is proposed to proceed as follows:
Hydrolysis of the Ethyl Ester: The initial step is the hydrolysis of the ethyl ester group. This reaction is catalyzed by ubiquitous intracellular and extracellular esterases, which cleave the ester bond to yield N-acetyl-2-amino-4-(methylthio)butanoic acid and ethanol. nih.govnih.gov Esterification is a common strategy to increase the lipophilicity of molecules, thereby enhancing their ability to cross cellular membranes.
Deacetylation of the N-acetyl Group: Following the removal of the ethyl group, the N-acetyl group is cleaved by amidases or acylases. nih.govwikipedia.org This deacetylation step is crucial as it liberates the free amino group, resulting in the formation of 2-amino-4-(methylthio)butanoic acid, the direct precursor to L-methionine.
Conversion to α-keto-γ-(methylthio)butyric acid (KMTB): The resulting 2-amino-4-(methylthio)butanoic acid can then be converted to its corresponding α-keto acid, KMTB. This conversion is a key step in the methionine salvage pathway.
Transamination to L-Methionine: Finally, KMTB undergoes transamination, a reaction catalyzed by transaminases, which transfers an amino group from a donor molecule (like glutamate) to KMTB, thereby forming L-methionine.
This proposed pathway is supported by extensive research on the metabolic fate of HMB, which is first oxidized to KMTB and then transaminated to L-methionine. ejast.org
The enzymatic machinery involved in the conversion of methylthio-butanoate derivatives is diverse and stereospecific.
Esterases: These enzymes are responsible for the initial hydrolysis of the ethyl ester of the parent compound. They exhibit broad substrate specificity and are found in various tissues.
Amidases/Acylases: These enzymes catalyze the removal of the N-acetyl group. Kidney acylases, for instance, are known to be involved in the deacetylation of various N-acyl amino acids. nih.gov
Oxidoreductases: In the metabolism of the related compound HMB, stereospecific oxidoreductases are involved in the conversion of the D- and L-isomers of HMB to KMTB.
Transaminases (Aminotransferases): These enzymes are critical for the final step of L-methionine synthesis from KMTB. They facilitate the transfer of an amino group to the keto-acid, completing the conversion.
The table below summarizes the key enzymes and their hypothesized roles in the metabolism of this compound.
| Enzyme Class | Specific Enzymes (Examples) | Hypothesized Role in Metabolism of this compound |
| Esterases | Carboxylesterases | Hydrolysis of the ethyl ester to form N-acetyl-2-amino-4-(methylthio)butanoic acid. |
| Amidases/Acylases | Kidney Acylases, Amidohydrolases | Deacetylation of N-acetyl-2-amino-4-(methylthio)butanoic acid to yield 2-amino-4-(methylthio)butanoic acid. nih.govwikipedia.org |
| Oxidoreductases | D-amino acid oxidase, L-2-hydroxy acid oxidase | Conversion of the amino acid intermediate to the corresponding α-keto acid (KMTB). |
| Transaminases | Various aminotransferases | Transamination of KMTB to form L-methionine. |
Cellular Uptake and Transport Mechanisms of Related Analogues
The efficiency of a metabolic precursor is highly dependent on its ability to enter the cell. The cellular uptake of this compound is likely influenced by its chemical modifications compared to its hydroxy analogue, HMB.
Studies on HMB have indicated that its transport across the cell membrane can be mediated by the Monocarboxylate Transporter (MCT) system. nih.gov MCTs are a family of proton-linked transporters that move molecules with a single carboxylate group, such as lactate (B86563) and pyruvate, across biological membranes. Given the structural similarity of the 4-(methylthio)butanoate backbone, it is plausible that once hydrolyzed to its carboxylic acid form (N-acetyl-2-amino-4-(methylthio)butanoic acid), it could also be a substrate for MCTs.
The esterification of the carboxyl group in this compound significantly increases its lipophilicity. This enhanced lipid solubility suggests that the compound can more readily diffuse across the lipid bilayer of the cell membrane via passive transport. This is a common strategy employed in drug design to improve the cellular permeability of molecules. wikipedia.org
Once inside the cell, the action of intracellular esterases would trap the molecule by converting it to the less lipophilic N-acetylated acid form, which can then enter the metabolic pathways described above. Therefore, the cellular uptake of this compound is likely a combination of passive diffusion of the esterified form and potentially active transport of the hydrolyzed acid form via systems like the MCTs.
Involvement in Specific Intracellular Metabolic Pathways
Upon conversion to L-methionine, the metabolic products of this compound are integrated into several crucial intracellular pathways:
Protein Synthesis: L-methionine is an essential amino acid and a fundamental building block for protein synthesis.
Transmethylation Pathway: L-methionine is a precursor for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in the cell. SAM is vital for the methylation of DNA, RNA, proteins, and lipids, playing a key role in epigenetic regulation and various other cellular processes.
Transsulfuration Pathway: Methionine can be converted to cysteine through the transsulfuration pathway. Cysteine is a precursor for the synthesis of glutathione (B108866), a major intracellular antioxidant. Studies on HMB have shown its potential to be diverted to this pathway, thereby contributing to the cellular antioxidant defense system. nih.govresearchgate.net
The following table outlines the key metabolic pathways and the role of the L-methionine derived from this compound.
| Metabolic Pathway | Key Intermediate/Product | Significance |
| Protein Synthesis | L-Methionine | Essential amino acid for the synthesis of all proteins. |
| Transmethylation | S-adenosylmethionine (SAM) | Universal methyl donor for methylation of DNA, RNA, proteins, etc. |
| Transsulfuration | Cysteine, Glutathione | Synthesis of a key intracellular antioxidant and other sulfur-containing compounds. nih.gov |
Contribution to the Transsulfuration Pathway and Antioxidant Production
There is no available research detailing the specific involvement of this compound in the transsulfuration pathway. This metabolic route is crucial for the synthesis of sulfur-containing amino acids and the production of key antioxidants. The pathway facilitates the conversion of methionine to cysteine, a precursor for the major intracellular antioxidant, glutathione. However, the direct or indirect effects of this compound on the enzymes and intermediates of this pathway have not been documented in the scientific literature. Consequently, no data is available to populate a table on its specific contributions to the production of antioxidants like glutathione or taurine.
In Vitro Cellular Metabolism and Fate Studies
Detailed studies on the cellular uptake, metabolic conversion, and ultimate fate of this compound in vitro are not present in the available scientific literature. Research on how this specific compound is transported into cells, metabolized by intracellular enzymes, and what resulting metabolites are formed is currently undocumented. Therefore, it is not possible to provide a data table summarizing the findings of in vitro cellular metabolism and fate studies for this compound.
Advanced Analytical Characterization Techniques in Research
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide fundamental insights into the molecular structure of ethyl 2-acetamido-4-(methylthio)butanoate by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The ethyl ester group would present as a quartet for the methylene (B1212753) (-CH2-) protons due to coupling with the adjacent methyl protons, which in turn would appear as a triplet. The acetyl group's three protons would be observed as a singlet. The protons of the methionine side chain, including the alpha-proton, would show more complex splitting patterns as a result of their coupling with neighboring protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. Each chemically non-equivalent carbon atom in this compound will produce a unique signal. Based on spectral data for analogous compounds, the approximate chemical shifts can be predicted. chemicalbook.com
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (Ester) | ~172 |
| Carbonyl (Amide) | ~170 |
| Alpha-Carbon (-CH) | ~52 |
| Methylene (Ethyl Ester, -OCH2-) | ~61 |
| Methylene (-CH2-S-) | ~30 |
| Methylene (β to COOH) | ~31 |
| Methyl (Thioether, -SCH3) | ~15 |
| Methyl (Ethyl Ester, -CH3) | ~14 |
| Methyl (Acetyl, -COCH3) | ~23 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific IR spectrum for this compound is not available, the spectrum of the closely related N-acetyl DL-methionine provides a basis for predicting the characteristic absorption bands. nih.gov The presence of the ester and amide functional groups will give rise to strong carbonyl (C=O) stretching vibrations, typically in the range of 1650-1750 cm⁻¹. The N-H stretching of the amide group is expected to appear around 3300 cm⁻¹. C-H stretching vibrations from the alkyl and acetyl groups will be observed in the 2850-3000 cm⁻¹ region. Additionally, C-O and C-N stretching vibrations will be present in the fingerprint region (below 1500 cm⁻¹).
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| N-H Stretch (Amide) | 3350 - 3250 |
| C-H Stretch (Alkyl) | 3000 - 2850 |
| C=O Stretch (Ester) | 1750 - 1735 |
| C=O Stretch (Amide) | 1680 - 1630 |
| N-H Bend (Amide) | 1550 - 1510 |
| C-O Stretch (Ester) | 1250 - 1000 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 219, corresponding to its molecular weight. nist.gov
The fragmentation pattern can be predicted based on the functional groups present. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC2H5), leading to a fragment at m/z 174. Cleavage of the bond adjacent to the carbonyl group is also common. For N-acetylated amino acid esters, fragmentation of the side chain is also a key feature. In the case of the methionine derivative, cleavage of the C-S bond or loss of the methylthio group can occur. The mass spectra of the racemate, dl-Methionine, N-acetyl-, ethyl ester, are available in spectral databases and can provide detailed fragmentation information. spectrabase.com
Chromatographic Separations for Isolation and Purity Assessment
Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound from reaction mixtures and for quantitative analysis.
Liquid Chromatography (LC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like N-acetylated amino acid esters. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is a common approach. mdpi.com The addition of an acid, such as formic acid, to the mobile phase can improve peak shape and resolution. Detection is typically achieved using a UV detector. For complex mixtures, gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve better separation of all components. nih.gov
Gas Chromatography (GC) Methodologies
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. To make amino acid derivatives like this compound amenable to GC analysis, they are often derivatized to increase their volatility. ucdavis.edu A common derivatization method involves the formation of N-acetyl n-propyl esters. nih.gov However, as the target compound is already an ethyl ester, it may be sufficiently volatile for direct GC analysis under appropriate conditions.
A typical GC method would involve a capillary column with a polar stationary phase. The instrument conditions, such as injector temperature, oven temperature program, and detector temperature, would need to be optimized to achieve good separation and detection. ucdavis.eduucdavis.edu Gas Chromatography-Mass Spectrometry (GC-MS) can be used to couple the separation power of GC with the identification capabilities of MS (B15284909), providing a definitive analysis of the compound. nih.gov
Hyphenated Techniques for Comprehensive Profiling and Quantification
Hyphenated techniques provide a powerful approach for the analysis of this compound by combining the separation power of chromatography with the detection and identification capabilities of mass spectrometry. This synergy allows for the resolution of the target analyte from complex sample matrices and its subsequent accurate measurement and structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The liquid chromatography component separates the compound from other components in a sample, while the mass spectrometer provides detection with high sensitivity and selectivity based on its mass-to-charge ratio (m/z).
In a typical LC-MS analysis for amino acid derivatives, reversed-phase chromatography is often employed. For instance, a C18 column can be used to separate compounds based on their hydrophobicity. nih.gov The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile, often with additives like formic acid to improve chromatographic peak shape and ionization efficiency. nih.gov The detection of this compound would be achieved by monitoring its specific m/z, allowing for its quantification even at low concentrations in complex biological fluids or reaction mixtures.
| Parameter | Typical Condition | Reference |
|---|---|---|
| LC Column | Reversed-phase C18 (e.g., 250 x 4.6 mm) | nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid | nih.gov |
| Mobile Phase B | Acetonitrile | nih.gov |
| Flow Rate | 0.5 - 1.0 mL/min | nih.govmdpi.com |
| Column Temperature | 30 - 35 °C | nih.govrestek.com |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | mdpi.com |
Tandem Mass Spectrometry (MS-MS)
Tandem mass spectrometry (MS-MS), often coupled with liquid chromatography (LC-MS/MS), offers an even higher degree of selectivity and structural information. This technique involves multiple stages of mass analysis. First, the protonated molecule (precursor ion) of this compound is selected. This precursor ion is then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed.
This fragmentation pattern is characteristic of the molecule's structure and can be used for unambiguous identification. nih.gov For quantification, a specific precursor-to-product ion transition is monitored in what is known as multiple reaction monitoring (MRM), a highly sensitive and selective mode of analysis. springernature.com For N-acetyl amino acids, characteristic fragmentations often include the loss of water (H₂O) and ketene (B1206846) (C₂H₂O) from the protonated molecule. nih.gov The fragmentation of the ethyl ester group would also produce specific ions. libretexts.org This technique is essential for distinguishing the target compound from isomeric or isobaric interferences in a sample. nih.gov
| Precursor Ion [M+H]⁺ | Predicted Fragment Ion (m/z) | Associated Neutral Loss | Reference |
|---|---|---|---|
| 220.1 | 202.1 | H₂O (Water) | nih.gov |
| 178.1 | C₂H₂O (Ketene) | nih.gov | |
| 174.1 | C₂H₅OH (Ethanol) | libretexts.org | |
| 146.1 | C₂H₅OH + CO (Ethanol + Carbon Monoxide) | nih.gov |
Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry (GC×GC/TOF-MS)
For a comprehensive profiling of complex samples, two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC/TOF-MS) provides exceptional separation power. Due to the polar and non-volatile nature of this compound, a derivatization step is required to make it suitable for GC analysis. sigmaaldrich.com Common derivatization techniques include silylation, which replaces active hydrogens with nonpolar groups, making the analyte more volatile. sigmaaldrich.com
In a GC×GC system, the effluent from a primary GC column is passed through a modulator to a second, shorter column with a different stationary phase. This two-dimensional separation provides a significant increase in peak capacity and resolution compared to conventional GC. The use of a TOF-MS detector is advantageous because of its high data acquisition speed, which is necessary to capture the very narrow peaks (often less than 100 ms wide) generated in the second dimension. This technique is particularly powerful for resolving the target compound from a multitude of other components in a complex matrix, such as a biological extract.
| Step | Description | Reference |
|---|---|---|
| Sample Preparation | Extraction of the analyte from the matrix (e.g., methanol extraction). | uliege.be |
| Derivatization | Reaction with a silylating agent (e.g., MSTFA or MTBSTFA) to increase volatility. | sigmaaldrich.comuliege.be |
| 1st Dimension Separation | Separation on a non-polar GC column (e.g., DB-5ms). | sigmaaldrich.com |
| 2nd Dimension Separation | Separation on a polar GC column (e.g., polar stationary phase). | nih.govresearchgate.net |
| Detection | Time-of-Flight Mass Spectrometry (TOF-MS) for fast data acquisition and identification. | uliege.be |
Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS)
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that uses a polar stationary phase (like bare silica (B1680970) or amide-based columns) and a mobile phase with a high concentration of an organic solvent, like acetonitrile, mixed with a small amount of aqueous buffer. sigmaaldrich.commdpi.com This technique is exceptionally well-suited for the separation and retention of polar and hydrophilic compounds that are often poorly retained in reversed-phase chromatography. rsc.org
This compound, containing an amide and an ester group, possesses sufficient polarity to be effectively analyzed using HILIC. HILIC provides an orthogonal separation mechanism to reversed-phase LC, which can be advantageous for comprehensive metabolomic studies. rsc.org The high organic content of the mobile phase in HILIC also enhances the efficiency of electrospray ionization (ESI), often leading to improved sensitivity in the MS detector. nih.gov This makes HILIC-MS a powerful tool for the quantitative analysis of polar metabolites like the target compound in biological samples. nih.gov
| Parameter | Typical Condition | Reference |
|---|---|---|
| LC Column | Amide, Zwitterionic, or bare Silica (e.g., 100 x 2.1 mm) | mdpi.comnih.govresearchgate.net |
| Mobile Phase A | Acetonitrile | nih.gov |
| Mobile Phase B | Water with buffer (e.g., Ammonium Formate or Ammonium Acetate) | nih.govhpst.cz |
| Gradient | High to low organic concentration (e.g., 95% to 55% Acetonitrile) | mdpi.com |
| Flow Rate | 0.2 - 0.5 mL/min | nih.gov |
| Ionization Mode | Positive or Negative Electrospray Ionization (ESI) | chromatographyonline.com |
Research Applications and Biological Exploration of Ethyl 2 Acetamido 4 Methylthio Butanoate and Its Derivatives
Design and Synthesis of Bioactive Derivatives
The design and synthesis of bioactive derivatives of Ethyl 2-acetamido-4-(methylthio)butanoate are primarily focused on enhancing its therapeutic potential by conjugating it with other molecules, such as peptides and pharmacologically active moieties. These strategies aim to improve targeting, bioavailability, and efficacy.
Peptide and Peptidomimetic Conjugates
The conjugation of this compound to peptides and peptidomimetics is a strategy to create novel therapeutic agents. Peptides, with their high specificity and activity, can be potent drugs, but their use is often limited by poor stability and membrane permeability. nih.gov Peptidomimetics, which mimic the structure and function of natural peptides, can overcome these limitations. nih.gov
The synthesis of these conjugates often involves a combination of solid-phase and solution-phase chemistry. bath.ac.uk For instance, the linear peptide backbone can be assembled on a solid support, followed by the conjugation of this compound and subsequent cyclization in solution. bath.ac.uk This approach allows for the efficient production of a variety of peptide and peptidomimetic conjugates for biological screening. bath.ac.uknih.gov The goal of creating such conjugates is to enhance properties like proteolytic stability and cell permeability, which are crucial for therapeutic efficacy. nih.govnih.gov
Conjugation with Pharmacologically Active Moieties for In Vitro Screening
This compound can be conjugated with various pharmacologically active moieties to screen for new therapeutic activities. This approach allows for the exploration of synergistic effects and the development of compounds with novel mechanisms of action. For example, conjugation with moieties known to have anti-cancer or antiviral properties can lead to the discovery of new drug candidates.
The synthesis of these conjugates involves linking this compound to the active moiety through a stable covalent bond. The choice of linker can influence the physicochemical properties and biological activity of the final conjugate. Once synthesized, these derivatives are subjected to in vitro screening to evaluate their efficacy and mechanism of action.
In Vitro Evaluation of Cellular Responses and Mechanisms
The in vitro evaluation of this compound and its derivatives is crucial for understanding their biological effects and potential as therapeutic agents. These studies are typically conducted in cell models and focus on various aspects, including antioxidant effects, metabolic regulation, and cytotoxicity.
Studies on Antioxidant and Cytoprotective Effects in Cell Models
While direct studies on this compound are limited, research on the structurally similar compound N-acetylcysteine ethyl ester (NACET) provides valuable insights into the potential antioxidant and cytoprotective effects. NACET, a lipophilic derivative of N-acetylcysteine (NAC), has been shown to be more effective than NAC in protecting retinal pigment epithelial (RPE) cells from oxidative stress. nih.govnih.govresearchgate.net
In cell models, NACET was found to increase cell viability under oxidative stress conditions more efficiently than NAC. nih.govnih.gov This is attributed to its ability to react more rapidly with oxidizing agents and to increase the intracellular levels of reduced glutathione (B108866) (GSH), a key antioxidant. nih.govnih.govresearchgate.net Pretreatment with NACET was also shown to predispose RPE cells to oxidative stress resistance. nih.govnih.gov These findings suggest that this compound, as an ethyl ester derivative of an N-acetyl amino acid, may also exhibit enhanced antioxidant and cytoprotective properties compared to its non-esterified counterpart.
| Compound | Cell Model | Effect on Oxidative Stress | Mechanism |
| N-acetylcysteine ethyl ester (NACET) | Retinal Pigment Epithelial (RPE) cells | Increased cell viability | More rapid reaction with oxidizing agents, increased intracellular GSH |
| N-acetylcysteine (NAC) | Retinal Pigment Epithelial (RPE) cells | Less effective than NACET in increasing cell viability | Slower reaction with oxidizing agents |
Investigations of Transport and Metabolic Regulation in Cell Lines
The ethyl ester group in this compound is expected to enhance its lipophilicity and, consequently, its ability to cross cell membranes. This is supported by studies on other amino acid ethyl esters, which show improved cellular uptake. frontiersin.orgjax.org Once inside the cell, the ester group can be hydrolyzed by intracellular esterases, releasing the active N-acetylmethionine.
N-acetylmethionine itself is known to be a bioavailable source of methionine. nih.gov The regulation of metabolic pathways by such compounds is complex, involving the integration of various cellular signals. nih.gov For example, the availability of amino acids can influence key metabolic regulators like AMP-activated protein kinase (AMPK), which controls energy balance within the cell. nih.gov Therefore, this compound could potentially influence cellular metabolism by providing a source of methionine and affecting cellular energy homeostasis. nih.govnih.gov
Assessment of In Vitro Cytotoxicity and Antiviral Activity of Conjugates
The in vitro assessment of cytotoxicity and antiviral activity is a critical step in the evaluation of new therapeutic agents. Studies on derivatives of other small molecules provide a framework for how conjugates of this compound might be evaluated. For instance, in the development of anti-HIV agents, a series of mercaptobenzamide analogs were synthesized and tested for their antiviral activity (EC50) and toxicity (TC50). nih.gov This study revealed that modifications to the terminal amide group could significantly impact toxicity without affecting antiviral efficacy. nih.gov
Similarly, various natural and synthetic compounds are screened for their ability to inhibit the replication of different viruses, such as Herpes Simplex Virus (HSV) and SARS-CoV-2. nih.govmdpi.com The evaluation typically involves determining the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50) in relevant cell lines. mdpi.com For conjugates of this compound, such in vitro screening would be essential to identify lead compounds with a favorable therapeutic index (CC50/EC50).
| Compound Class | Target | In Vitro Assay | Key Findings |
| Mercaptobenzamides | HIV-1 | Antiviral activity (EC50) and toxicity (TC50) | Terminal amide substitution influences toxicity |
| Stilbene Dimers | Enveloped Viruses (Influenza, SARS-CoV-2, HSV-2) | Virucidal and cell-mediated antiviral effects | Broad-spectrum antiviral activity with different mechanisms |
| Trifluoromethylthiolanes | Herpes Simplex Virus Type 1 (HSV-1) | Viral reproduction inhibition | Significant inhibition of viral replication |
Applications in Surfactant and Material Science Research
The unique molecular structure of this compound, featuring both hydrophilic (ester and amide groups) and hydrophobic (methylthioethyl and ethyl groups) moieties, suggests its potential as a surface-active agent. While direct and extensive research on this specific compound's applications in surfactant and material science is emerging, the broader class of N-acyl amino acid esters has been a subject of significant investigation for their amphiphilic properties. These properties are foundational to their use in formulations requiring emulsification, foaming, and surface tension reduction.
Derivatives of structurally similar compounds, such as 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), have been synthesized and their surfactant properties characterized, offering valuable insights into the potential of this compound derivatives. By modifying the core structure, researchers can tune the hydrophilic-lipophilic balance (HLB) to suit specific applications.
One area of exploration is the synthesis of anionic surfactants from HMTBA, a molecule that shares the same carbon backbone and methylthio group as this compound. In these studies, long-chain fatty acids are attached to the molecule, and the terminal carboxylic acid is neutralized to create an anionic head group. The resulting surfactants have demonstrated the ability to significantly lower the surface tension of water. researchgate.net
Detailed Research Findings
Research into anionic surfactants derived from 2-Hydroxy-4-(methylthio)butanoic acid has yielded promising results. These derivatives show desirable surfactant properties, including low critical micelle concentrations (CMCs), good wetting performance, and low Krafft points. researchgate.net The CMC is a key indicator of surfactant efficiency, representing the concentration at which surfactant molecules begin to form micelles, leading to a significant drop in surface tension.
The performance of these surfactants can be systematically evaluated, as demonstrated in the following data on anionic derivatives of HMTBA.
| Derivative | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) | Krafft Point (°C) |
|---|---|---|---|
| C12-HMTBA-Na | 1.5 | 38 | < 4 |
| C16-HMTBA-Na | 0.12 | 42 | < 4 |
Data extrapolated from studies on 2-Hydroxy-4-(methylthio)butanoic acid derivatives. researchgate.net
These findings indicate that modifications of the core structure of molecules like this compound can lead to effective surfactants. The low Krafft points are particularly noteworthy, as they suggest good solubility and performance even at low temperatures. researchgate.net
Furthermore, the field of material science has seen the use of related sulfur-containing monomers in polymerization-induced self-assembly (PISA). For instance, 2-(methylthio)ethyl methacrylate (B99206) has been used to create well-defined polymeric nanoparticles. nih.gov This suggests that derivatives of this compound could also be functionalized to act as monomers in the synthesis of novel polymers with applications in drug delivery, coatings, and other advanced materials. The presence of the thioether group offers a site for potential post-polymerization modification, such as oxidation, to alter the polymer's properties.
While the direct application of this compound in these fields is a subject for future research, the existing data on analogous compounds provides a strong foundation for its potential as a versatile building block in the development of new surfactants and functional materials.
Future Research Directions and Unexplored Avenues for Ethyl 2 Acetamido 4 Methylthio Butanoate
Development of Novel and Green Synthetic Routes
The current synthetic methodologies for N-acetylated amino acid esters often rely on conventional chemical approaches. Future research should prioritize the development of more sustainable and efficient "green" synthetic routes for Ethyl 2-acetamido-4-(methylthio)butanoate.
Chemoenzymatic methods present a promising alternative. These approaches combine the selectivity of enzymatic catalysts with the practicality of chemical synthesis. For instance, lipases have demonstrated efficacy in the synthesis of various esters, and their application in the direct esterification of N-acetyl-DL-methionine with ethanol could be a key area of investigation. The use of immobilized enzymes could further enhance the sustainability of the process by allowing for catalyst recycling and simplifying product purification.
Another avenue for exploration is the use of biocatalysis, employing whole-cell systems or isolated enzymes to produce the target compound. This could involve the enzymatic acylation of methionine ethyl ester or the direct esterification of N-acetylmethionine. Research into novel biocatalysts with high stereoselectivity could also enable the production of specific enantiomers of this compound, which is crucial for understanding its biological activity.
| Synthesis Approach | Potential Advantages | Key Research Focus |
| Chemoenzymatic Synthesis | High selectivity, milder reaction conditions, potential for catalyst recycling. | Screening and optimization of lipases and other hydrolases for the esterification of N-acetylmethionine. |
| Biocatalysis | Environmentally friendly, high stereospecificity, use of renewable resources. | Identification and engineering of enzymes for the direct synthesis from precursors like methionine and ethanol. |
| Green Chemistry Principles | Reduced waste, lower energy consumption, use of non-toxic reagents and solvents. | Development of solvent-free reaction systems or the use of benign solvents like ionic liquids or supercritical fluids. |
In-depth Mechanistic Studies of Biological Transformations and Stereospecificity
Understanding the in vivo fate of this compound is paramount to unlocking its potential applications. Future research should focus on detailed mechanistic studies of its biological transformations. A key question is whether the compound acts as a prodrug, being hydrolyzed by esterases in the body to release N-acetylmethionine and ethanol.
Studies on the enzymatic hydrolysis of the ester bond are crucial. Identifying the specific esterases responsible for this conversion and determining the kinetics of the reaction in various tissues would provide valuable insights into its bioavailability and metabolic pathway. Furthermore, investigating the stereospecificity of these enzymatic processes is essential, as the biological activity of the resulting N-acetylmethionine enantiomers can differ significantly.
The metabolism of the released N-acetylmethionine is another critical area of study. Research has shown that N-acetyl-L-methionine is metabolically equivalent to L-methionine, serving as a bioavailable source of this essential amino acid. nih.gov However, the metabolic fate of N-acetyl-D-methionine is less clear. Therefore, understanding the complete metabolic cascade of this compound, from its initial hydrolysis to the ultimate fate of its constituent parts, is a key research objective.
Exploration of Novel Research Applications and Bioactive Profiles in Model Systems
The potential applications of this compound are largely unexplored. As a derivative of methionine, it could possess unique bioactive profiles that warrant investigation in various model systems.
Given that methionine plays a crucial role in numerous metabolic pathways, its derivatives could act as modulators of these processes. For instance, some methionine analogues have been investigated as inhibitors of methionyl-tRNA synthetase, an enzyme essential for protein synthesis in bacteria. This suggests that this compound could be screened for potential antimicrobial activity.
Furthermore, N-acetylated amino acids, in general, have shown a range of biological activities. N-acetylcysteine, for example, is a well-known antioxidant and mucolytic agent. Investigating the antioxidant potential of this compound and its ability to modulate oxidative stress in cellular and animal models is a promising research direction. Its potential as a therapeutic agent in conditions associated with oxidative damage could be a significant finding.
Comparative Biochemical Studies with Other Methionine Analogues and Derivatives
To fully understand the unique properties of this compound, comparative biochemical studies with other methionine analogues and derivatives are essential. These studies will help to elucidate the structure-activity relationships and highlight the specific advantages or disadvantages of the ethyl ester modification.
A direct comparison with methionine, N-acetylmethionine, and other esters of N-acetylmethionine (e.g., methyl or propyl esters) would be highly informative. Key parameters to compare include:
Bioavailability and Pharmacokinetics: Assessing the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds will reveal how the ethyl ester group influences their in vivo behavior.
Metabolic Fate: Tracing the metabolic pathways of each compound will clarify whether they are all converted to L-methionine and the efficiency of this conversion.
Biological Activity: Comparing their efficacy in various biological assays (e.g., antioxidant capacity, enzyme inhibition) will determine if the ethyl ester provides any unique advantages.
Q & A
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
